molecular formula C15H16N2O2 B4595366 2-(2-furyl)-N-phenyl-1-pyrrolidinecarboxamide

2-(2-furyl)-N-phenyl-1-pyrrolidinecarboxamide

Cat. No.: B4595366
M. Wt: 256.30 g/mol
InChI Key: FWZNUVLRBVIOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-N-phenyl-1-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.121177757 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Interactions

  • Topoisomerase I Inhibition : A study explored derivatives including the 2-furyl group for their topoisomerase I inhibitory activity, which is crucial in cancer treatment. It found that certain compounds with a 2-thienyl-4-furylpyridine skeleton significantly inhibit topoisomerase I, an enzyme involved in DNA replication (Zhao et al., 2004).

  • Aggregation Properties : A molecular modeling study of stereoisomeric 2-(3′-furyl)-3-phenylpropenoic acids revealed that they have the potential to form virtually infinite chains due to specific hydrogen bonds, indicating their significant role in molecular aggregation (Pálinkó & Körtvélyesi, 2001).

  • Cytotoxicity and Topoisomerase II Inhibition : Research on 2-phenyl-4-aryl-5H-indeno[1,2-b]pyridines with furyl moieties showed strong topoisomerase I and II inhibitory activity and cytotoxicity against cancer cell lines. This indicates their potential as anticancer agents (Kadayat et al., 2015).

  • Furan Ring Recyclization : In a study on acid-catalyzed transformations, N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides underwent furan ring opening and recyclization, leading to new heterocyclic systems. This highlights the reactivity of furyl-containing compounds in acidic media (Stroganova et al., 2016).

Synthesis and Chemical Properties

  • Regiospecific C-acylation : A study on N-acylbenzotriazoles with furyl groups demonstrated their utility as mild, regioselective, and regiospecific C-acylating agents, which is important in organic synthesis (Katritzky et al., 2003).

  • Synthesis of Pyrrolin-2-ones : Research into pyrrolidin-2-ones derivatives, including furyl-2-carbonyl, explored the synthesis and structure of these compounds, which are significant in pharmaceuticals due to their potential biological activity (Rubtsova et al., 2020).

  • Oxidative Rearrangement : A method was introduced for the preparation of substituted furans and pyrroles starting from 3-furyl alcohols and imines, showcasing the versatility of furyl groups in organic synthesis (Kelly et al., 2008).

  • Furyl Substituents at Phosphorus : A study on the electronic properties of furyl substituents attached to phosphanes and phosphonium salts revealed their electron-withdrawing nature and significant influence on NMR chemical shifts, indicating their importance in molecular spectroscopy (Ackermann et al., 2006).

Biological Activities and Applications

  • DNA Non-Intercalative Topoisomerase Inhibitors : A study designed rigid 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridine derivatives with furyl moieties. These compounds showed strong topoisomerase IIα inhibitory activity and significant antiproliferative activity, functioning as DNA non-intercalative topo IIα catalytic inhibitors (Park et al., 2017).

  • Antimutagenic Activity : Phenylpropanoids from clove, including compounds with furyl groups, exhibited antimutagenic activity. These compounds suppressed the umu gene expression, which is associated with the SOS response in bacteria, indicating their potential in antimutagenic research (Miyazawa & Hisama, 2003).

Properties

IUPAC Name

2-(furan-2-yl)-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(16-12-6-2-1-3-7-12)17-10-4-8-13(17)14-9-5-11-19-14/h1-3,5-7,9,11,13H,4,8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZNUVLRBVIOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.